molecular formula C5H10BrNO B146678 2-Bromo-N,N-dimethylpropanamide CAS No. 54537-47-2

2-Bromo-N,N-dimethylpropanamide

Cat. No. B146678
CAS RN: 54537-47-2
M. Wt: 180.04 g/mol
InChI Key: ZEDHSSVDQTYBRV-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dimethylpropanamide is a chemical compound with the molecular formula C5H10BrNO and a molecular weight of 180.04 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Bromo-N,N-dimethylpropanamide is represented by the InChI code 1S/C5H10BrNO/c1-4(6)5(8)7(2)3/h4H,1-3H3 . This indicates that the molecule consists of a bromine atom attached to the second carbon in the propanamide chain, with two methyl groups attached to the nitrogen atom.


Physical And Chemical Properties Analysis

2-Bromo-N,N-dimethylpropanamide is a liquid at room temperature . It is stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Chemical Synthesis and Catalytic Pyrolysis

  • 2-Bromo-N,N-dimethylpropanamide (DMAA) is utilized in the chemical industry for various applications including petroleum recovery, fiber and plastic modification, and more. A novel process for DMAA synthesis using a microchannel reactor has been developed, significantly increasing efficiency compared to traditional methods. This process uses 3-(dimethylamino)-N,N-dimethyl-propanamide (DMDA) as raw material and tetrabutyl ammonium bromide (TBAB) as a catalyst, optimizing conditions like reaction temperature and catalyst dosage for higher yields (Chen Guangwen, 2009).

Chemical Reaction Studies

  • The electrochemical properties of 2-bromo-2,N-dimethylpropanamide have been investigated, particularly focusing on the self-protonation of electrogenerated carbanions. This study provides insights into the reduction and chemical decay behaviors of the compound under electrochemical conditions (Flavio Maran et al., 1993).
  • Research on the stereoselective allylation of 2-formyl amides or 3-oxo amides reveals interesting reactions involving 2-formyl-N,N-dimethylpropanamide. This study enhances understanding of chemical reactions involving DMAA and their stereoisomeric outcomes, which can be crucial for the synthesis of specific compounds (M. Taniguchi et al., 1995).

Spectroscopic and Theoretical Studies

  • A comprehensive theoretical and experimental analysis of the structural and spectroscopic properties of 2-bromo-3-N-(N',N'-dimethylformamidino)benzanthrone, closely related to 2-Bromo-N,N-dimethylpropanamide, has been conducted. This research contributes to the understanding of absorption and fluorescence spectra, essential for applications in materials science and engineering (E. Kirilova et al., 2018).

Extraction and Solvent Applications

  • N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) is used for selective extraction in nuclear waste management, demonstrating its application in extraction and separation processes. This research informs about the potential of DMAA derivatives in complex extraction processes, like separating neptunium from other nuclear materials (Y. Ban et al., 2016).

Safety And Hazards

The safety data sheet for 2-Bromo-N,N-dimethylpropanamide indicates that it is a hazardous substance. It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .

properties

IUPAC Name

2-bromo-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO/c1-4(6)5(8)7(2)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDHSSVDQTYBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463665
Record name 2-BROMO-N,N-DIMETHYLPROPANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N,N-dimethylpropanamide

CAS RN

54537-47-2
Record name 2-Bromo-N,N-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54537-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-BROMO-N,N-DIMETHYLPROPANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Hama, DA Culkin, JF Hartwig - Journal of the American …, 2006 - ACS Publications
The intermolecular α-arylation and vinylation of amides by palladium-catalyzed coupling of aryl bromides and vinyl bromides with zinc enolates of amides is reported. Reactions of three …
Number of citations: 213 pubs.acs.org
F De Bon, S Marenzi, AA Isse, C Durante… - …, 2020 - Wiley Online Library
Electrochemically mediated atom transfer radical polymerization (ATRP) of N,N‐dimethylacrylamide (DMAA) catalyzed by copper complexes with polydentate amine ligands was …
E Guégain, V Delplace, T Trimaille, D Gigmes… - Polymer …, 2015 - pubs.rsc.org
The functionalization of alkoxyamines prior to nitroxide-mediated polymerization (NMP) induces important structural variations when compared to the parent molecules. This may have …
Number of citations: 18 pubs.rsc.org
E Guegain - 2017 - theses.hal.science
Nitroxide-mediated radical ring-opening copolymerization of methacrylic esters and cyclic ketene acetals was investigated and enabled the synthesis of well-defined degradable vinyl …
Number of citations: 3 theses.hal.science
E Guegain - 2017 - theses.fr
La copolymérisation radicalaire par ouverture de cycle contrôlée par les nitroxydes entre les esters méthacryliques et les acétals de cétène cycliques a permis de synthétiser des …
Number of citations: 2 www.theses.fr

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